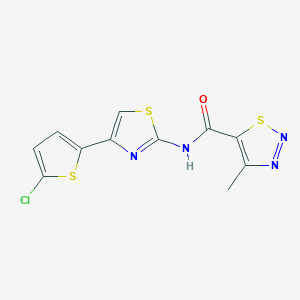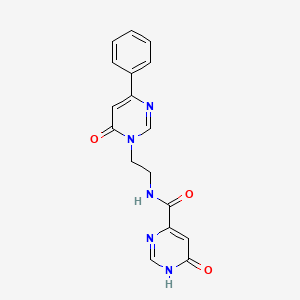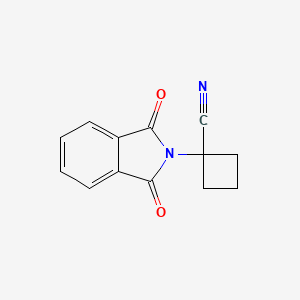![molecular formula C17H20BrN3O B2545307 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380068-57-3](/img/structure/B2545307.png)
5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In
Mechanism of Action
5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to the receptor and inhibiting downstream signaling pathways. The dopamine D3 receptor is involved in the regulation of reward and motivation pathways in the brain, and its dysregulation has been implicated in addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been shown to have potent and selective binding affinity for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. It has been shown to inhibit the effects of dopamine on reward and motivation pathways in the brain, and has been shown to reduce drug-seeking behavior in animal models of addiction. 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons in the substantia nigra.
Advantages and Limitations for Lab Experiments
5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has several advantages for lab experiments, including its potent and selective binding affinity for the dopamine D3 receptor, its ability to inhibit the effects of dopamine on reward and motivation pathways in the brain, and its potential therapeutic applications in neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential for off-target effects and its limited availability.
Future Directions
There are several future directions for the study of 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine, including its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, the development of new and more selective dopamine D3 receptor antagonists may lead to improved therapeutic outcomes for these disorders.
Synthesis Methods
The synthesis of 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves several steps, including the reaction of 5-bromo-2-chloropyrimidine with 1-(4-methylbenzyl)piperidin-4-ol in the presence of a base, followed by the oxidation of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. 5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been studied for its potential use in the treatment of addiction, particularly cocaine addiction, as well as for its potential use in the treatment of schizophrenia and Parkinson's disease.
properties
IUPAC Name |
5-bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c1-13-2-4-14(5-3-13)12-21-8-6-16(7-9-21)22-17-19-10-15(18)11-20-17/h2-5,10-11,16H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJFXTUBIUOFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride](/img/structure/B2545224.png)



![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2545233.png)



![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)
![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)
![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)
![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)